molecular formula C10H19N3 B12619581 2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine CAS No. 917610-26-5

2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B12619581
CAS No.: 917610-26-5
M. Wt: 181.28 g/mol
InChI Key: GWPXGWAHLOMPAB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrolo[1,2-a]pyrazine core and an azetidine (four-membered saturated ring) substituent at the 3-position. Its molecular formula is C₈H₁₅N₃, with a molecular weight of 153.23 g/mol (exact mass may vary depending on stereochemistry and substituents) . The compound’s structural complexity arises from its bicyclic framework, which combines a pyrrolidine ring fused to a pyrazine moiety, alongside the azetidine group. This architecture confers unique conformational rigidity and electronic properties, making it a promising scaffold in medicinal chemistry for targeting enzymes, receptors, and ion channels .

Properties

CAS No.

917610-26-5

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2-(azetidin-3-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C10H19N3/c1-2-9-8-13(10-6-11-7-10)5-4-12(9)3-1/h9-11H,1-8H2

InChI Key

GWPXGWAHLOMPAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C3CNC3

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Inhibition of Poly(ADP-ribose) Polymerase

One of the most significant applications of 2-(azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine is as an inhibitor of poly(ADP-ribose) polymerase (PARP). Compounds that inhibit PARP have been shown to enhance the efficacy of certain anticancer therapies by exploiting specific defects in DNA repair pathways. These inhibitors can sensitize tumor cells to DNA-damaging agents such as chemotherapy and radiation therapy, making them critical in cancer treatment strategies.

Case Studies:

  • Cancer Treatment : Research indicates that PARP inhibitors are effective in radiosensitizing hypoxic tumor cells, preventing recovery from lethal DNA damage post-radiation therapy . This application has been pivotal in developing targeted therapies for cancers with homologous recombination deficiencies.

Treatment of Ischemic Injury

The compound has also shown promise in treating ischemic injury, particularly in myocardial infarction and stroke. Studies have demonstrated that PARP inhibitors can significantly reduce infarct size caused by ischemia and reperfusion events. For instance, single injections of specific PARP inhibitors have resulted in substantial reductions in heart tissue damage during experimental setups involving rabbits .

Case Studies:

  • Myocardial Infarction : In animal studies, administration of PARP inhibitors before or after occlusion led to a 32-48% reduction in infarct size, highlighting their potential as therapeutic agents in acute cardiac events.

Neuroprotection and Inflammation Reduction

Beyond oncology and cardiology, this compound may play a role in neuroprotection and reducing inflammation. PARP inhibition has been linked to decreased necrosis and inflammation in various models of acute brain injury and chronic inflammatory diseases.

Case Studies:

  • Neurotoxicity : Research has suggested that PARP inhibitors can mitigate oxidative stress-related neuronal damage, which is significant for conditions like Alzheimer's disease and other neurodegenerative disorders .

Gastrointestinal Disorders

Emerging studies indicate that derivatives of this compound may act as antagonists at neurokinin receptors, which could be beneficial in treating gastrointestinal disorders. These compounds are being investigated for their potential to modulate gut motility and inflammation.

Case Studies:

  • Gastrointestinal Disorders : A patent describes the use of azetidine derivatives as neurokinin receptor antagonists for treating gastrointestinal conditions, suggesting a novel therapeutic pathway for managing such diseases .

Antimicrobial Activity

While primarily focused on human health applications, there is also interest in the antimicrobial properties of compounds related to this compound. Some studies have evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Studies:

  • Antimicrobial Efficacy : Preliminary evaluations using disc diffusion methods have indicated that certain derivatives exhibit good antibacterial activity, warranting further investigation into their potential as antimicrobial agents .

Summary Table of Applications

Application AreaMechanism/EffectNotable Findings
Cancer TreatmentPARP inhibitionEnhances efficacy of chemotherapy and radiotherapy
Ischemic InjuryReduces infarct sizeSignificant reductions observed in animal models
NeuroprotectionDecreases oxidative stressPotential benefits in neurodegenerative diseases
Gastrointestinal DisordersNeurokinin receptor antagonismNovel therapeutic pathways for gut motility issues
Antimicrobial ActivityAntibacterial propertiesGood efficacy against specific bacterial strains

Mechanism of Action

The exact mechanism of action of 2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For example, its kinase inhibitory activity suggests that it may interfere with signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-(azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine with structurally or functionally related compounds, focusing on biological activity, physicochemical properties, and synthetic challenges.

Structural and Functional Analogues

Table 2: Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Stability Issues
This compound 1.2 0.5 (PBS, pH 7.4) Sensitive to oxidation, hygroscopic
AS-3201 2.8 0.1 (PBS, pH 7.4) Photostable, non-hygroscopic
2-(Trifluoroethyl)pyrrolopyrazine 3.1 1.2 (PBS + 20% EtOH) High photostability (>1 hr laser exposure)
  • Synthetic Complexity : The azetidine ring introduces stereochemical challenges. For example, the synthesis of 2-(1-benzhydrylazetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine requires chiral auxiliaries or asymmetric catalysis to control stereochemistry at the azetidine-pyrrolopyrazine junction .
  • Stability : Azetidine-containing compounds are prone to ring-opening under acidic conditions, whereas fully saturated pyrrolopyrazines (e.g., octahydropyrrolo[1,2-a]pyrazine dihydrochloride) exhibit greater stability .

Biological Activity

2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines an azetidine ring with an octahydropyrrolo[1,2-a]pyrazine framework. This structure contributes to its pharmacological properties and interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing the pyrazine scaffold, such as this compound, exhibit significant biological activities through various mechanisms:

  • PARP Inhibition : The compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
  • Neurokinin Receptor Antagonism : Some derivatives have shown potential as neurokinin receptor antagonists, which may be beneficial in treating gastrointestinal disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target/Effect Reference
PARP InhibitionEnhances cytotoxicity in cancer cells
Neurokinin Receptor AntagonismPotential treatment for gastrointestinal issues
Cytotoxic EffectsInduces apoptosis in tumor cells

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in preclinical models by targeting PARP pathways, suggesting potential use in cancer therapy .
  • Gastrointestinal Disorders : Another investigation focused on the neurokinin receptor antagonistic properties of related compounds, showing promise in alleviating symptoms associated with gastrointestinal disorders .
  • Synthetic Derivatives : Research on various synthetic derivatives revealed that modifications to the core structure could enhance biological activity and selectivity towards specific targets, indicating a pathway for drug development .

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